![molecular formula C17H16N2O2S B2550590 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-on CAS No. 142354-86-7](/img/structure/B2550590.png)
2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.39. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Die strukturellen Analoga der Verbindung, insbesondere N-(4-Methoxyphenylamino)-2-methylbenzo-, pyrido- oder pyrazino-thieno[3,2-d]pyrimidin-4-amine, wurden synthetisiert und auf ihre antiproliferative Aktivität gegenüber menschlichen Dickdarmkrebszelllinien (HT-29 und Caco-2) untersucht. Thieno[3,2-d]pyrimidin-4-amine 4a und 4c zeigten bei den getesteten Konzentrationen ähnliche inhibitorische Wirkungen wie MPC-6827 .
- Ergebnis: Die Studie zeigte die Machbarkeit der mikrowellengestützten Synthese zur Generierung potenzieller Medikamentenkandidaten mit ähnlichen Strukturmerkmalen wie MPC-6827 .
- Ergebnisse: Obwohl weitere klinische Studien erforderlich sind, macht die duale Wirkung von MPC-6827 es zu einem interessanten Kandidaten für die gezielte Krebstherapie .
Anticancer-Forschung
Medizinische Chemie und Arzneimittelentwicklung
Studien zu metastasierendem Melanom und Glioblastom
Organische Synthese und Zwischenprodukte
Triazol-Derivate
Wirkmechanismus
Target of Action
The primary target of the compound 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1Similar compounds have been found to inhibit the expression of il-6 and other expressions, and activate the nlrp3 inflammasome in cells .
Mode of Action
The exact mode of action of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1It is suggested that it may work by inhibiting the expression of il-6 and other expressions, and activating the nlrp3 inflammasome in cells . This could potentially lead to a reduction in inflammation, making it useful for the treatment of inflammatory diseases .
Biochemical Pathways
The specific biochemical pathways affected by 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1The inhibition of il-6 expression and activation of the nlrp3 inflammasome suggest that it may affect inflammatory pathways .
Pharmacokinetics
The pharmacokinetic properties of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one, including its absorption, distribution, metabolism, and excretion (ADME), are not provided in the search results
Result of Action
The molecular and cellular effects of the action of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1The inhibition of il-6 expression and activation of the nlrp3 inflammasome suggest that it may have anti-inflammatory effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not provided in the search results
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound has been shown to interact with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . The interaction with cytochrome bd oxidase inhibits the enzyme’s activity, leading to a disruption in the bacterial energy metabolism. Additionally, 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Cellular Effects
The effects of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting the growth of mycobacterial cells, leading to cell death. It affects cell signaling pathways by disrupting the energy metabolism of the bacteria, which is crucial for their survival . Furthermore, 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has been observed to have minimal cytotoxic effects on mammalian cell lines, indicating its potential as a safe therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its binding interactions with cytochrome bd oxidase. By binding to this enzyme, the compound inhibits its activity, leading to a decrease in ATP production in mycobacterial cells . This inhibition results in the disruption of the bacterial respiratory chain, ultimately causing cell death. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on cytochrome bd oxidase over extended periods . Long-term exposure to the compound has not shown significant adverse effects on mammalian cells, further supporting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower dosages, the compound effectively inhibits the growth of mycobacterial cells without causing significant toxicity . At higher dosages, some toxic effects have been observed, including liver and kidney damage in animal models . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome bd oxidase, affecting the bacterial respiratory chain . Additionally, it may influence other metabolic pathways by altering the levels of metabolites and affecting metabolic flux . The compound’s interactions with cofactors and other enzymes further contribute to its overall metabolic effects.
Transport and Distribution
The transport and distribution of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed within the cytoplasm, where it interacts with its target enzymes . Transporters and binding proteins may facilitate its movement within cells, ensuring its localization to specific cellular compartments . The compound’s distribution within tissues also affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with cytochrome bd oxidase and other target enzymes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-12-8-4-2-6-10(12)15-18-16(20)14-11-7-3-5-9-13(11)22-17(14)19-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVDNJIGSOBODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
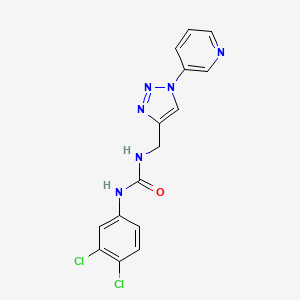
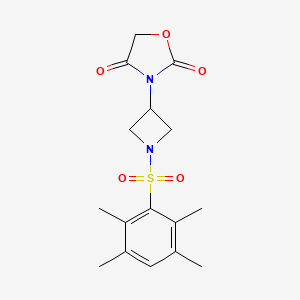
![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)
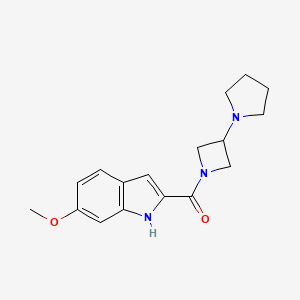
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)



![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)
![6-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2550522.png)
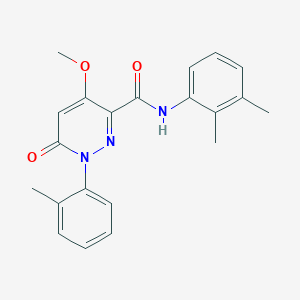
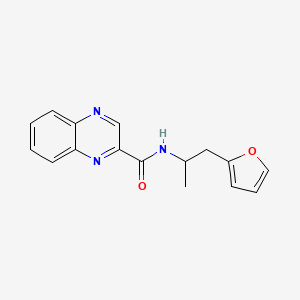
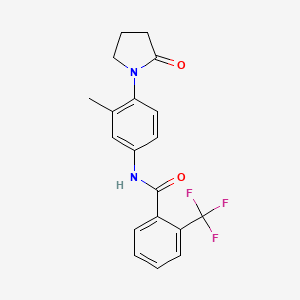
![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)
